

An In-depth Technical Guide to Donepezil Benzyl Bromide (CAS 844694-85-5)

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Compound of Interest

Compound Name: Donepezilbenzyl bromide

Cat. No.: B192806

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Introduction

Donepezil benzyl bromide (CAS 844694-85-5) is a quaternary ammonium salt derivative of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.^{[1][2][3][4]} Structurally, it is identified as 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide.^{[1][2]} While primarily documented as a synthetic intermediate or an impurity in the manufacturing of donepezil hydrochloride, its structural relationship to a potent acetylcholinesterase (AChE) inhibitor warrants a thorough examination of its potential biological activities and the methodologies for its study.^{[3][4][5][6][7]}

This technical guide provides a comprehensive overview of Donepezil benzyl bromide, including its chemical properties. Given the limited direct research on this specific compound, this document extrapolates from the extensive studies on donepezil and its analogues to present relevant experimental protocols and potential signaling pathways of interest. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Donepezil benzyl bromide is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	844694-85-5	[1][3][8][9]
Molecular Formula	C31H36BrNO3	[1][5][8][9]
Molecular Weight	550.53 g/mol	[3][5][9][10]
Synonyms	Donepezil Quaternary Salt, 1,1-dibenzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidin-1-ium bromide	[1][4][11]
Appearance	White Solid	[7]
Melting Point	191-196°C	[12]
Purity	>95% (HPLC)	[5]
Storage	Inert atmosphere, room temperature	[8]

Postulated Biological Activity and Mechanism of Action

Based on its structural similarity to donepezil, Donepezil benzyl bromide is hypothesized to act as an inhibitor of acetylcholinesterase (AChE). The core mechanism of donepezil involves the reversible inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] This action is particularly relevant in the context of Alzheimer's disease, which is characterized by a cholinergic deficit.[13][14]

The N-benzylpiperidine moiety of donepezil is known to interact with the catalytic anionic site (CAS) of AChE, while the indanone portion binds to the peripheral anionic site (PAS).[13] It is plausible that Donepezil benzyl bromide retains the ability to interact with these sites.

Furthermore, research into donepezil analogues has explored multifunctional agents that also target other pathways implicated in Alzheimer's disease, such as the inhibition of butyrylcholinesterase (BChE), monoamine oxidases (MAO-A and MAO-B), and the chelation of metal ions like copper and zinc.^{[14][15]} Some studies have also investigated the potential for donepezil-like compounds to inhibit β -amyloid (A β) aggregation and act as BACE-1 inhibitors.^{[13][16][17]}

Key Experimental Protocols

To characterize the biological activity of Donepezil benzyl bromide, a series of in vitro and in vivo experiments would be necessary. The following protocols are standard in the evaluation of donepezil and its analogues.

In Vitro Enzyme Inhibition Assays

A common method for determining AChE and BChE inhibitory activity is the Ellman's method.

- Principle: This spectrophotometric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) into thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
- Reagents:
 - AChE (from electric eel) or BChE (from equine serum)
 - Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
 - Phosphate buffer (pH 8.0)
 - Test compound (Donepezil benzyl bromide) dissolved in a suitable solvent (e.g., DMSO)
- Procedure:
 - Prepare solutions of the test compound at various concentrations.

- In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution.
- Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
- Initiate the reaction by adding the substrate (ATCI or BTCI).
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Principle: MAO activity can be measured by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled reaction with a fluorescent probe like Amplex Red.
- Reagents:
 - Recombinant human MAO-A and MAO-B
 - Substrate (e.g., p-tyramine)
 - Horseradish peroxidase (HRP)
 - Amplex Red reagent
 - Phosphate buffer (pH 7.4)
- Procedure:
 - The test compound is pre-incubated with the MAO enzyme.
 - The reaction is initiated by the addition of the substrate.
 - The fluorescence generated by the reaction of H₂O₂ with Amplex Red in the presence of HRP is measured (excitation ~530-560 nm, emission ~590 nm).

- IC50 values are calculated similarly to the cholinesterase assay.

In Vitro Neuroprotection Assays

- Principle: To assess the potential neuroprotective effects of the compound against oxidative stress-induced cell death. The SH-SY5Y human neuroblastoma cell line is a common model. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
- Procedure:
 - Culture SH-SY5Y cells in appropriate media.
 - Pre-treat the cells with various concentrations of Donepezil benzyl bromide for a specified time.
 - Induce cytotoxicity by adding H₂O₂ or another neurotoxin.
 - After incubation, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
 - Quantify the protective effect of the compound by comparing the viability of treated cells to control groups.

In Vivo Behavioral Models

- Principle: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking the cholinergic deficit in Alzheimer's disease. The ability of a test compound to reverse this amnesia is a measure of its pro-cognitive potential.
- Procedure:
 - Administer the test compound (Donepezil benzyl bromide) to rodents (mice or rats) at various doses.
 - After a set period, administer scopolamine to induce amnesia.

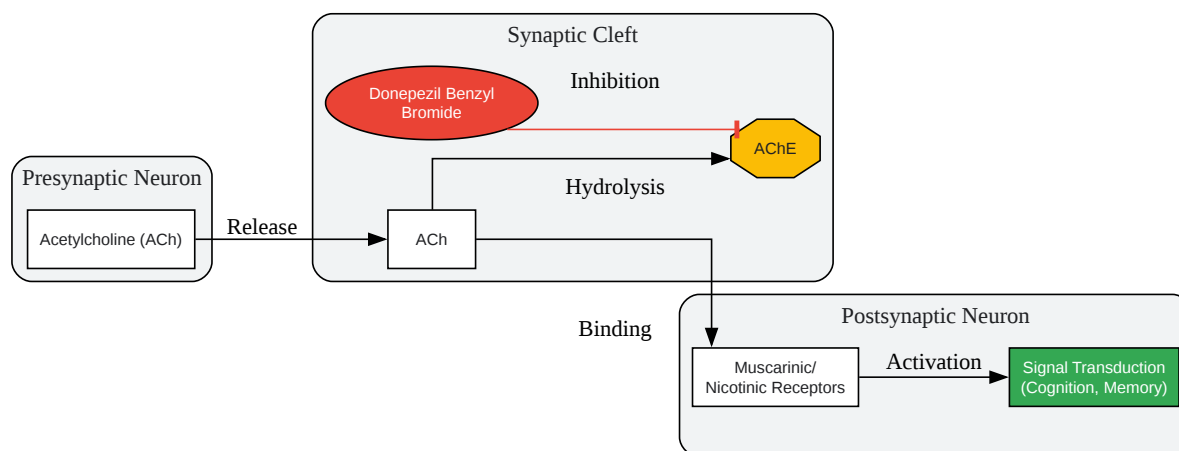
- Assess learning and memory using behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.
- Compare the performance of the treated group to both a vehicle-treated control group and a scopolamine-only group.

Signaling Pathways and Experimental Workflows

The therapeutic effects of donepezil and its analogues are primarily attributed to the enhancement of cholinergic signaling. However, downstream effects and other potential mechanisms are also areas of active research.

Cholinergic Signaling Pathway

The fundamental pathway involves the inhibition of AChE, leading to increased acetylcholine levels in the synapse. This enhances the activation of nicotinic and muscarinic acetylcholine receptors, which are crucial for cognitive processes.

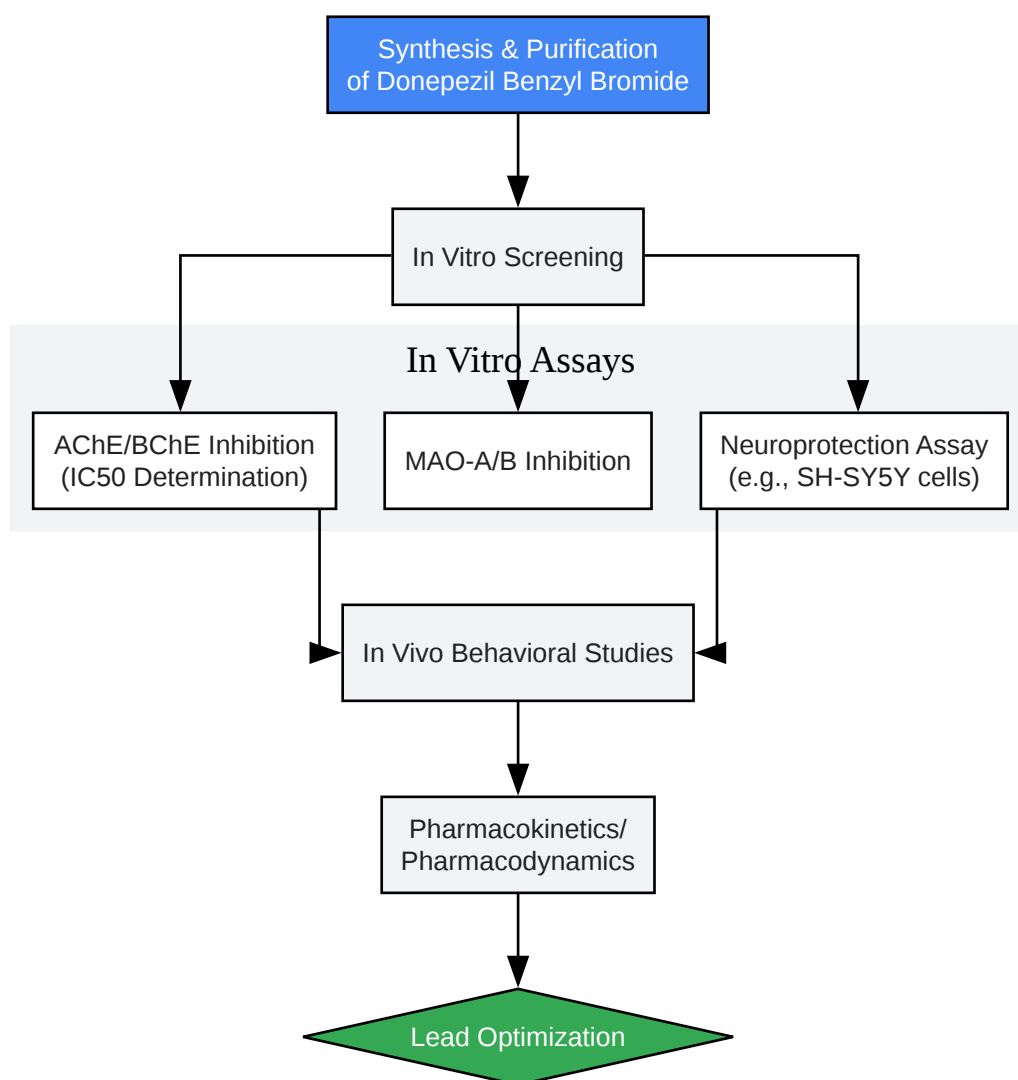


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Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil benzyl bromide on AChE.

Experimental Workflow for Compound Evaluation

A logical workflow for the preclinical evaluation of a novel donepezil analogue like Donepezil benzyl bromide is depicted below.



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Caption: Preclinical experimental workflow for the evaluation of Donepezil benzyl bromide.

Quantitative Data for Donepezil Analogues

While specific data for Donepezil benzyl bromide is not available in the public domain, Table 2 presents a compilation of inhibitory activities for donepezil and some of its analogues from published studies. This serves as a benchmark for potential research on Donepezil benzyl bromide.

Compound	eeAChE IC50 (μM)	eqBuChE IC50 (μM)	hAChE IC50 (μM)	MAO-B IC50 (μM)	MAO-A IC50 (μM)	Reference
Donepezil	-	-	-	-	-	[14]
w18	0.220	1.23	0.454	3.14	13.4	[15]
5f	-	-	-	-	-	[14]
3j	-	-	0.498 ± 0.02	-	-	[17]
3g	-	-	72.488 ± 3.69	-	-	[17]

Note: "eeAChE" refers to electric eel acetylcholinesterase, "eqBuChE" to equine butyrylcholinesterase, and "hAChE" to human acetylcholinesterase. Dashes indicate data not provided in the cited source.

Conclusion

Donepezil benzyl bromide, CAS 844694-85-5, is a structurally significant derivative of donepezil. Although it is primarily documented as a synthetic intermediate, its potential as a bioactive molecule warrants further investigation. This guide provides a comprehensive framework for such research, outlining the key chemical properties, postulated mechanisms of action, and detailed experimental protocols for its evaluation. The provided workflows and signaling pathway diagrams offer a logical and visual guide for researchers. Future studies are needed to elucidate the specific biological profile of Donepezil benzyl bromide and determine its potential as a lead compound in the development of novel therapies for neurodegenerative diseases.

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